molecular formula C8H12N2O2 B6205686 4-tert-butyl-1H-pyrazole-5-carboxylic acid CAS No. 2091630-94-1

4-tert-butyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6205686
CAS No.: 2091630-94-1
M. Wt: 168.19 g/mol
InChI Key: OPXJCDQXPFFIKO-UHFFFAOYSA-N
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Description

4-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated pyrazole derivatives.

    Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrogenated pyrazole compounds.

Scientific Research Applications

4-tert-butyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    4-tert-butyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    1H-pyrazole-5-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.

Uniqueness

4-tert-butyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the tert-butyl group and the carboxylic acid group, which confer distinct chemical and physical properties. The tert-butyl group increases the compound’s hydrophobicity, while the carboxylic acid group provides a site for further chemical modifications.

Properties

CAS No.

2091630-94-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-tert-butyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-10-6(5)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

OPXJCDQXPFFIKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(NN=C1)C(=O)O

Purity

95

Origin of Product

United States

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